![molecular formula C21H23ClN4O4S B2993378 6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216415-08-5](/img/structure/B2993378.png)
6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound seems to be a derivative of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide . This parent compound is known to have antiseizure activity and has been studied for its potential in treating epilepsy .
Chemical Reactions Analysis
Again, without specific information on the compound, it’s hard to provide a detailed chemical reactions analysis. The parent compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is known to interact with glutamate transporters in the brain .Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest in the synthesis and characterization of novel molecular structures. For example, the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds show the versatility and potential of such molecules in developing new therapeutic agents. These compounds have been synthesized through a series of reactions starting from basic building blocks, highlighting the complex chemistry involved in creating such molecules (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity
Research into similar structures has revealed antimicrobial properties. For instance, studies on thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have shown these compounds to exhibit promising antimicrobial activities. This suggests potential applications in fighting infections and developing new antibiotics (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from structures similar to the subject compound has been explored for their anti-inflammatory and analgesic properties. This area of research holds potential for the development of new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Discovery and Development
Compounds with similar structural frameworks have been investigated for their role in drug discovery, particularly as inverse agonists for certain receptors. This research has implications for the development of drugs targeting specific receptors in the brain, potentially offering new treatments for neurological conditions (Medhurst et al., 2007).
Antiprion Activity
Benzamide derivatives, sharing structural similarities with the compound , have been synthesized and evaluated for their antiprion activity. This research direction could lead to the development of therapeutic agents against prion diseases, a group of lethal neurodegenerative disorders (Fiorino et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the glutamate transporter EAAT2 . EAAT2 plays a crucial role in the regulation of extracellular glutamate concentrations in the central nervous system (CNS), thereby controlling glutamatergic neurotransmission .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentration of glutamate . This modulation is stereoselective, indicating that the compound interacts with EAAT2 in a specific orientation .
Biochemical Pathways
The compound’s action on EAAT2 affects the glutamatergic neurotransmission pathway . By enhancing the uptake of glutamate, it reduces the excitatory neurotransmission, which can help control conditions like epilepsy where there is often an overactivity of excitatory pathways .
Pharmacokinetics
The compound has been found to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It shows very good permeability in the parallel artificial membrane permeability assay test, indicating good absorption potential . , indicating a low potential for drug-drug interactions.
Result of Action
The compound’s action results in potent antiseizure activity . It has shown broad-spectrum antiseizure activity across in vivo mouse seizure models . The enhancement of glutamate uptake leads to a decrease in excitatory neurotransmission, which can help prevent the onset of seizures .
Future Directions
properties
IUPAC Name |
6-benzyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S.ClH/c22-20(29)19-14-8-9-24(10-13-4-2-1-3-5-13)11-15(14)30-21(19)23-16(26)12-25-17(27)6-7-18(25)28;/h1-5H,6-12H2,(H2,22,29)(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQGDDLEITVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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